molecular formula C20H15N5S2 B13363504 8-{3-[(Benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline

8-{3-[(Benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline

Cat. No.: B13363504
M. Wt: 389.5 g/mol
InChI Key: WXJHLWMSPQKXOT-UHFFFAOYSA-N
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Description

Benzyl [6-(8-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a complex heterocyclic compound that incorporates quinoline, triazole, and thiadiazole moieties. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl [6-(8-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl [6-(8-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl [6-(8-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of benzyl [6-(8-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and mepacrine, known for their antimalarial activity.

    Triazole Derivatives: Such as fluconazole, known for their antifungal activity.

    Thiadiazole Derivatives: Such as acetazolamide, known for their diuretic activity.

Uniqueness

Benzyl [6-(8-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its multi-functional heterocyclic structure, which allows it to exhibit a wide range of biological activities and makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H15N5S2

Molecular Weight

389.5 g/mol

IUPAC Name

3-(benzylsulfanylmethyl)-6-quinolin-8-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H15N5S2/c1-2-6-14(7-3-1)12-26-13-17-22-23-20-25(17)24-19(27-20)16-10-4-8-15-9-5-11-21-18(15)16/h1-11H,12-13H2

InChI Key

WXJHLWMSPQKXOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC2=NN=C3N2N=C(S3)C4=CC=CC5=C4N=CC=C5

Origin of Product

United States

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